1-Methylpyrrolidine
Overview
Description
1-Methylpyrrolidine is a methylated pyrrolidine and is involved as an essential part of the structure of cefipime . It is also an active component of cigarette smoke . It is a colorless transparent volatile liquid .
Synthesis Analysis
1-Methylpyrrolidine can be synthesized in an aqueous medium using methylamine and 1,4-dibromobutane in the presence of catalyst K2CO3 at a moderated temperature . This process is considered a green chemistry process due to the use of water solvent and potassium carbonate catalyst, which are inexpensive and environmentally friendly .Molecular Structure Analysis
The molecular formula of 1-Methylpyrrolidine is C5H11N . The molecular weight is 85.15 g/mol .Chemical Reactions Analysis
1-Methylpyrrolidine is used in the synthesis of pyrrolidine based ionic liquids . It is also used in the preparation of ionic liquid as a reaction medium to carry out sulfuric acid-catalyzed conversion of alkynes to ketones .Physical And Chemical Properties Analysis
1-Methylpyrrolidine has a boiling point of 81°C (1013 hPa), a density of 0.8 g/cm3 (20 °C), and a pH of 11.3 (1 g/l, H₂O) . It is freely soluble in water, and soluble in alcohol, ether, and other organic solvents .Scientific Research Applications
1. Biosynthesis Research
1-Methylpyrrolidine-2-acetic acid and related compounds were explored as potential precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia. However, these studies revealed that 1-methylpyrrolidine acid is not an efficient precursor for these alkaloids (Huang et al., 1996).
2. Molecular Structure Analysis
Research on the molecular structure of 1-methylpyrrolidine-2,5-dione (N‐Méthyl succinimide) showed it adopts a dicarbonyl tautomer structure with an envelope ring conformation, stabilized by weak intermolecular hydrogen bonds and nucleophile–electrophile interactions (Tenon et al., 2000).
3. Fluorination Studies
Studies on the fluorination of 1-Methylpyrrole resulted in various derivatives like octafluoro-1-methylpyrrolidine, illustrating the compound's reactivity and potential applications in creating fluorinated heterocycles (Coe et al., 1975).
4. Ionic Liquid Studies
Research on N-methylpyrrolidine-acetic acid mixtures revealed the formation of ionic liquids with varying degrees of ionicity, important in understanding fluidity and conductivity in such mixtures (Johansson et al., 2008).
5. Organic Synthesis
N-Methylpyrrolidine-zinc borohydride, a derivative, has been used as a reducing agent in organic synthesis, showing effectiveness in reducing a variety of organic compounds (Tajbakhsh et al., 2003).
6. Antimicrobial Activity
Novel succinimide derivatives of 1-methylpyrrolidine have been synthesized and showed promising in vitro antifungal activities, highlighting its potential in creating new antimicrobial agents (Cvetković et al., 2019).
7. Corrosion Inhibition
Novel cationic surfactants based on 1-methylpyrrolidine have been evaluated as corrosion inhibitors for carbon steel pipelines in oil and gas wells, showing good inhibition efficiency (Hegazy et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZOVWCLRSYKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
36520-42-0 (hydrochloride), 51368-35-5 (hydrobromide) | |
Record name | N-Methylpyrrolidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |
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DSSTOX Substance ID |
DTXSID8042210 | |
Record name | N-Methylpyrrolidine | |
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Molecular Weight |
85.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | N-Methylpyrrolidine | |
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Vapor Pressure |
100.0 [mmHg] | |
Record name | N-Methylpyrrolidine | |
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Product Name |
1-Methylpyrrolidine | |
CAS RN |
120-94-5 | |
Record name | 1-Methylpyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-94-5 | |
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Record name | N-Methylpyrrolidine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYLPYRROLIDINE | |
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Record name | Pyrrolidine, 1-methyl- | |
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Record name | N-Methylpyrrolidine | |
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Record name | 1-methylpyrrolidine | |
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Record name | 1-METHYLPYRROLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06509TZU6C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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